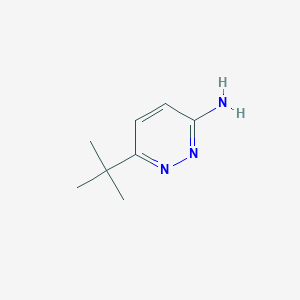

6-Tert-butylpyridazin-3-amine

説明

6-Tert-butylpyridazin-3-amine is a pyridazine derivative featuring a tert-butyl substituent at the 6-position and an amine group at the 3-position. While specific data for this compound are absent in the provided evidence, its structure suggests that the bulky tert-butyl group may influence steric hindrance, hydrophobicity, and metabolic stability compared to analogs with smaller or polar substituents. Pyridazine derivatives are often explored for pharmaceutical and agrochemical applications due to their nitrogen-rich heterocyclic core, which enables diverse reactivity and binding interactions.

特性

IUPAC Name |

6-tert-butylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJRGMQRSXNYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548477 | |

| Record name | 6-tert-Butylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82560-18-7 | |

| Record name | 6-tert-Butylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butylpyridazin-3-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-tert-butylpyridazine.

Amination Reaction: The 6-tert-butylpyridazine undergoes an amination reaction to introduce the amine group at the 3rd position.

The reaction conditions for the amination step often involve the use of ammonia or an amine source under controlled temperature and pressure conditions. Catalysts such as palladium or copper may be employed to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 6-Tert-butylpyridazin-3-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .

化学反応の分析

Types of Reactions

6-Tert-butylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium

生物活性

6-Tert-butylpyridazin-3-amine is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and research.

Overview of 6-Tert-butylpyridazin-3-amine

- Chemical Structure : 6-Tert-butylpyridazin-3-amine has a molecular formula of C10H14N4 and a CAS number of 82560-18-7. Its structure includes a pyridazine ring, which is known to confer various biological properties.

Mechanisms of Biological Activity

The biological activity of 6-tert-butylpyridazin-3-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it may affect enzymes involved in oxidative stress responses and metabolic regulation.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression related to cell proliferation and apoptosis. This modulation can lead to both beneficial and adverse effects depending on the dosage and cellular context.

- Antioxidant Properties : Preliminary studies indicate that 6-tert-butylpyridazin-3-amine may exhibit antioxidant properties, which could protect cells from oxidative damage.

Pharmacological Effects

The pharmacological effects of 6-tert-butylpyridazin-3-amine have been explored in various studies:

- Anticancer Activity : Research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation by modulating cytokine production and immune responses, making it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-tert-butylpyridazin-3-amine:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated significant inhibition of cancer cell growth in vitro | Suggests potential as an anticancer agent |

| Study B | Showed modulation of inflammatory markers in animal models | Indicates possible therapeutic use in inflammatory conditions |

| Study C | Evaluated antioxidant capacity; found effective in reducing oxidative stress | Supports its role as a protective agent against oxidative damage |

Dosage and Toxicity

The effects of 6-tert-butylpyridazin-3-amine vary significantly with dosage:

- Low Doses : At low concentrations, the compound appears to enhance metabolic activity and exhibit protective effects against cellular stress.

- High Doses : Conversely, high doses can lead to cytotoxicity, resulting in cell death or damage. Therefore, careful consideration of dosage is essential for therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical data inferred from structural analogs.

†Estimated formula: Pyridazine (C₄H₄N₂) + tert-butyl (C₄H₉) + NH₂.

Key Comparisons:

Substituent Effects on Reactivity and Solubility 6-Tert-butyl group: The tert-butyl group is bulky and hydrophobic, likely reducing water solubility compared to polar substituents like the 3-methylbutoxy group in . This steric bulk may also hinder nucleophilic substitution reactions at the 6-position. Chloro substituents (): Chlorine’s electron-withdrawing nature increases electrophilicity at adjacent positions, making these compounds more reactive in cross-coupling or substitution reactions.

Positional Isomerism

- highlights isomers like 6-chloro-4-methylpyridazin-3-amine and 6-chloro-5-methylpyridazin-3-amine. The position of the methyl group alters electronic distribution and steric accessibility, impacting binding affinity in biological systems.

Applications

- 6-(3-Methylbutoxy)pyridazin-3-amine : The ether group may enhance solubility for aqueous-phase reactions or formulation.

- 6-Chloro-N-methylpyridazin-3-amine : The chloro and methyl groups suggest utility as a synthetic intermediate for pharmaceuticals.

Research Implications

While direct data for 6-Tert-butylpyridazin-3-amine are lacking, its tert-butyl group distinguishes it from chloro-, alkoxy-, and methyl-substituted analogs. The compound’s hydrophobicity could favor applications in lipid-soluble drug formulations or as a steric shield in catalysis. Further studies should explore its synthesis, stability, and comparative bioactivity against the analogs discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。